1H-Imidazole, 1-hydroxy-, 3-oxide

Catalog No.
S589956
CAS No.
35321-46-1
M.F
C3H4N2O2
M. Wt
100.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole, 1-hydroxy-, 3-oxide

CAS Number

35321-46-1

Product Name

1H-Imidazole, 1-hydroxy-, 3-oxide

IUPAC Name

1-hydroxy-3-oxidoimidazol-3-ium

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

InChI

InChI=1S/C3H4N2O2/c6-4-1-2-5(7)3-4/h1-3,6H

InChI Key

RYPGITDSPOPEKC-UHFFFAOYSA-N

SMILES

C1=C[N+](=CN1O)[O-]

Synonyms

1-hydroxyimidazole-3-oxide

Canonical SMILES

C1=C[N+](=CN1O)[O-]

Kinetic Acidity and Catalysis

  • 1H-Imidazole-3-oxides possess high kinetic acidity. This means they readily release a proton (H+) due to the combined effect of the imidazole ring and the N-Oxide group.
  • Studies have explored using 1H-imidazole-3-oxides as precursors for ionic liquids, which are salts with unique properties like high thermal stability and tunable solubility. ()

Supramolecular Anion Recognition

  • The structure of 1H-imidazole-3-oxides allows them to form interactions with certain anions (negatively charged ions). This property makes them interesting for applications in anion recognition, which is the specific detection and binding of anions.
  • Research has been conducted on the ability of 1H-imidazole-3-oxides to bind with anions like iodide (I-). This could potentially lead to the development of sensors for specific anions. ()

1H-Imidazole, 1-hydroxy-, 3-oxide, also known as 1-hydroxyimidazole-3-oxide, is an organic compound with the molecular formula C₃H₄N₂O₂. This compound features a hydroxyl group (-OH) and an oxide group (-O) attached to the imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The unique structural characteristics of this compound make it a subject of interest in various chemical and biological studies.

  • Alkylation: The compound can be alkylated using reagents such as dimethyl or diethyl sulfate, leading to the formation of various dialkoxy imidazolium salts .
  • Oxidation: The presence of the hydroxyl and oxide groups allows for potential oxidation reactions, which can modify the imidazole ring further.
  • Deprotonation: Due to its acidic properties, the compound can also participate in deprotonation reactions under basic conditions, affecting its reactivity and interactions with other molecules .

The biological activity of 1H-imidazole, 1-hydroxy-, 3-oxide has been studied in various contexts:

  • Binding to Heme Proteins: This compound exhibits binding interactions with heme iron atoms in cytochromes, influencing enzymatic activities and metabolic pathways.
  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects against specific pathogens, although further research is needed to establish efficacy and mechanisms .

The synthesis of 1H-imidazole, 1-hydroxy-, 3-oxide can be achieved through several methods:

  • Hydroxylation of Imidazoles: Hydroxylation reactions of imidazoles under controlled conditions can yield the desired compound. For example, reacting imidazole derivatives with hydrogen peroxide in acidic media has been reported .
  • Alkylation Reactions: As mentioned earlier, alkylating agents can react with 1-hydroxyimidazole derivatives to produce various alkylated products .

1H-Imidazole, 1-hydroxy-, 3-oxide has several applications across different fields:

  • Pharmaceuticals: Its interactions with biological molecules make it a candidate for drug development targeting specific diseases.
  • Biochemistry: Used in studies related to enzyme mechanisms and metabolic pathways due to its binding properties.
  • Material Science: Potential applications in creating novel materials or catalysts due to its unique chemical structure.

Interaction studies involving 1H-imidazole, 1-hydroxy-, 3-oxide focus on its binding affinities and mechanisms:

  • Cytochrome Interactions: Research indicates that this compound binds effectively to cytochrome proteins, impacting their function and stability.
  • Enzyme Inhibition Studies: Investigations into its role as an inhibitor or modulator of enzymatic activity are ongoing, providing insights into its potential therapeutic uses.

Several compounds share structural similarities with 1H-imidazole, 1-hydroxy-, 3-oxide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
1H-ImidazoleBasic imidazole structureCommonly used as a base in organic synthesis
HydroxyimidazolesHydroxylated derivatives of imidazolesVarying biological activities
Benzimidazol-N-oxideContains a benzene ring fused to imidazoleNotable for its use in pharmaceuticals
Alkylated ImidazolesImidazoles with alkyl groupsEnhanced solubility and reactivity

These compounds illustrate the diversity within the imidazole family while highlighting the unique properties that set 1H-imidazole, 1-hydroxy-, 3-oxide apart. Its specific functional groups contribute to distinct reactivity patterns and biological interactions not found in all similar compounds.

XLogP3

-0.2

Other CAS

35321-46-1

Wikipedia

1-Hydroxyimidazole-3-oxide

Dates

Last modified: 08-15-2023

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